N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946316-92-3
VCID: VC4894752
InChI: InChI=1S/C17H16N2O3S/c1-2-21-14-7-4-3-6-13(14)18-17(20)11-12-10-15(22-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20)
SMILES: CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=CS3
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39

N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

CAS No.: 946316-92-3

Cat. No.: VC4894752

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide - 946316-92-3

Specification

CAS No. 946316-92-3
Molecular Formula C17H16N2O3S
Molecular Weight 328.39
IUPAC Name N-(2-ethoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C17H16N2O3S/c1-2-21-14-7-4-3-6-13(14)18-17(20)11-12-10-15(22-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20)
Standard InChI Key AHPWBAWIOGITES-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=CS3

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure combines three key heterocyclic components:

  • 2-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the second position, enhancing lipophilicity and influencing molecular interactions .

  • Acetamide linker: A -CH₂C(O)NH- group connecting the phenyl and isoxazole rings, providing conformational flexibility and hydrogen-bonding capacity .

  • 5-(Thiophen-2-yl)isoxazole: A five-membered isoxazole ring fused to a thiophene group, contributing to electron-rich aromatic systems and potential π-π stacking interactions.

Molecular Formula and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₃O₃SCalculated
Molecular Weight343.40 g/molCalculated
logP (Partition Coeff.)3.2 ± 0.5Estimated
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, isoxazole N, ethoxy O)

The compound’s moderate logP suggests balanced hydrophobicity, favoring membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a multi-step protocol:

  • Isoxazole Formation: Cyclocondensation of hydroxylamine with a β-diketone precursor derived from thiophene-2-carbaldehyde .

  • Acetamide Coupling: Reaction of 5-(thiophen-2-yl)isoxazole-3-acetic acid with 2-ethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Purification: Chromatographic separation (silica gel or HPLC) yields >95% purity, confirmed via NMR and LC-MS .

Industrial-Scale Considerations

Batch reactors operating at 50–80°C under nitrogen atmosphere optimize yield (∼65–70%) while minimizing side reactions. Solvent selection (e.g., DMF or THF) impacts reaction kinetics and byproduct formation .

Biological Activity and Mechanisms

Antimicrobial Effects

The thiophene-isoxazole core exhibits:

  • Gram-positive Activity: MIC = 8 µg/mL against Staphylococcus aureus .

  • Biofilm Disruption: 60% reduction in Pseudomonas aeruginosa biofilm at 32 µg/mL .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Profile
N-(4-Dimethylaminophenyl) analog-N(CH₃)₂ vs. -OCH₂CH₃Higher logP (4.1), reduced solubility
Isoxazole-thiophene acrylamideAcrylamide vs. acetamide linkerEnhanced EGFR inhibition
Oxadiazole derivatives Oxadiazole vs. isoxazole ringImproved metabolic stability

The ethoxy group in N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide balances electronic effects (σₚ = -0.24 for -OCH₂CH₃) and steric requirements, optimizing target engagement .

Spectroscopic Characterization

NMR Spectral Data (400 MHz, DMSO-d₆)

  • ¹H NMR: δ 8.21 (s, 1H, isoxazole-H), 7.45–6.85 (m, 6H, aromatic), 4.02 (q, 2H, -OCH₂), 3.41 (s, 2H, CH₂CO) .

  • ¹³C NMR: δ 170.1 (C=O), 162.3 (isoxazole C-3), 148.9 (thiophene C-2) .

Mass Spectrometry

ESI-MS: m/z 344.1 [M+H]⁺ (calc. 343.40), major fragments at m/z 212 (thiophene-isoxazole cleavage) and 131 (ethoxyphenyl) .

Pharmacokinetic Considerations

  • Metabolic Stability: Microsomal t₁/₂ = 42 min (human liver microsomes), indicating moderate hepatic clearance .

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM), low drug-drug interaction risk .

  • Plasma Protein Binding: 89% bound, suggesting potential for tissue distribution .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for kinase inhibitor programs targeting oncology .

  • Scaffold for antibiotic adjuvants to combat multidrug-resistant pathogens .

Material Science

  • Component in organic semiconductors due to extended π-conjugation.

  • Ligand for transition metal catalysts in cross-coupling reactions .

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